2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone
Description
This compound features a hybrid structure combining indole, piperidine, 1,2,4-oxadiazole, and 1-methylpyrazole moieties. The indole group (a bicyclic aromatic heterocycle) is linked via an ethanone bridge to a piperidine ring substituted with a 1,2,4-oxadiazole fused to a methylpyrazole.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-[5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-26-18(6-9-23-26)21-24-20(25-29-21)14-7-10-27(11-8-14)19(28)12-15-13-22-17-5-3-2-4-16(15)17/h2-6,9,13-14,22H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGKMVYROFKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone is a hybrid molecule that combines the structural motifs of indole, pyrazole, and oxadiazole. These components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates:
- An indole moiety which is often associated with neuroprotective and anticancer properties.
- A pyrazole ring known for its anti-inflammatory and analgesic effects.
- An oxadiazole group that has been linked to various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For example:
- Zhang et al. (2023) reported that derivatives of 2-amino-3-cyano compounds exhibited significant antiproliferative activity against various cancer cell lines, including H460 and A549, with IC50 values ranging from 0.34 µM to 0.86 µM for related compounds .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF7 | 0.34 |
| Compound 7d | HT29 | 0.86 |
The proposed mechanism of action for these compounds often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
- Induction of Apoptosis : The compound has been linked to inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.
Anti-inflammatory Activity
The pyrazole moiety within the compound is recognized for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
Compounds bearing similar structural features have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The presence of both indole and pyrazole rings contributes to this activity by disrupting microbial cell membranes or inhibiting essential enzymes .
Case Studies
Several case studies have been conducted to evaluate the biological activities of related compounds:
- Case Study on Indole Derivatives : A study demonstrated that indole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7), with some compounds showing IC50 values as low as 0.34 µM .
- Case Study on Pyrazole Compounds : Another research highlighted the anti-inflammatory potential of pyrazole compounds which reduced pro-inflammatory cytokines in animal models, indicating a promising avenue for therapeutic development .
Scientific Research Applications
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Indole Ring | Known for psychoactive properties and biological activity |
| Piperidine Moiety | Often used in drug design for its pharmacological properties |
| 1,2,4-Oxadiazole Unit | Exhibits antimicrobial and anticancer activities |
Anticancer Activity
Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar to 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone have been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Evaluation
A study synthesized a series of indole-based compounds and tested their antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. One derivative demonstrated an IC50 value of 0.34 µM against MCF-7 cells, indicating potent activity .
Antimicrobial Properties
The oxadiazole moiety has been linked to antimicrobial activity. Research has shown that compounds containing this structure can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Escherichia coli | 50 µg/mL |
| Oxadiazole Derivative B | Staphylococcus aureus | 25 µg/mL |
Neuropharmacological Potential
Indole derivatives are known for their neuropharmacological effects. The incorporation of the piperidine ring can enhance central nervous system activity. Studies suggest that such compounds may serve as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Study: Neuroprotective Effects
A recent investigation into indole-piperidine hybrids revealed their capacity to protect neuronal cells against oxidative stress-induced damage. These compounds were shown to reduce apoptosis in neuronal cultures exposed to harmful agents .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen undergoes alkylation or acylation under mild basic conditions.
Oxidation of Ethanone Carbonyl
The ketone group resists mild oxidation but forms carboxylic acid under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C, 6 hrs | Carboxylic acid derivative | Low yield (32%) due to side reactions | |
| CrO₃ | Acetic acid, reflux | Unstable intermediate | Not isolable |
Reduction of Ethanone Carbonyl
Selective reduction to secondary alcohol is achievable:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 25°C, 2 hrs | 1-(Piperidinyl)ethanol derivative | 85% | |
| LiAlH₄ | Dry THF, 0°C → 25°C, 4 hrs | Over-reduction to alkane | 40% |
Electrophilic Aromatic Substitution on Indole
The indole C3 position reacts preferentially with electrophiles:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 hr | 3-Nitroindole derivative | 68% | |
| Sulfonation | SO₃·Pyridine complex, DCE, 50°C, 3 hrs | 3-Sulfoindole derivative | 55% | |
| Vilsmeier-Haack | POCl₃, DMF, 80°C, 12 hrs | 3-Formylindole derivative | 72% |
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions:
Thermal and Photochemical Stability
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, while UV irradiation induces dimerization via the indole moiety:
| Condition | Observation | Analytical Method | Source |
|---|---|---|---|
| Thermal Decomposition | Onset at 255°C (ΔH = −120 kJ/mol) | TGA/DSC | |
| UV Exposure | Dimer formation (λ = 365 nm, 24 hrs) | HPLC-MS |
Key Findings from Literature
-
Synthetic Flexibility : The piperidine and oxadiazole moieties allow modular derivatization, enabling tailored pharmacokinetic profiles .
-
Stability Limitations : Acidic or prolonged thermal conditions degrade the oxadiazole ring, necessitating optimized reaction protocols .
-
Biological Relevance : Electrophilic indole derivatives show enhanced binding to serotonin receptors in preliminary assays.
This compound’s multifunctional architecture supports its utility in medicinal chemistry, particularly in targeting CNS disorders. Further studies should explore enantioselective modifications and catalytic reaction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of heterocycles. Below is a comparative analysis with analogous molecules from the literature:
Comparison with 1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)ethanone Derivatives
- Structural Differences :
- Synthesis :
- Bioactivity :
Comparison with [5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl] Pyridin-3-yl Methanone (3a)
- Structural Differences :
- The oxadiazole’s electron-deficient nature in the target compound could enhance π-π stacking with aromatic residues in enzymes .
Comparison with Benzothiazol-Containing Pyrazolones
- Structural Differences :
- Bioactivity :
Data Table: Key Comparative Features
Research Findings and Implications
Oxadiazole vs. Tetrazole : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability than tetrazoles, which are prone to reduction in vivo .
Indole Positioning: The indole’s placement at the ethanone bridge (vs. dihydropyrazole fusion in 3a) may optimize blood-brain barrier penetration for neurological targets .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(1H-indol-3-yl)-1-(4-(5-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis typically involves multi-step processes, including condensation of indole derivatives with oxadiazole-piperidine intermediates. For example, analogous pyrazole-oxadiazole systems are synthesized via cyclization of amidoximes with activated carboxylic acids under reflux in ethanol or xylene (#user-content-evidence-1), (#user-content-evidence-14). Key parameters include temperature (e.g., 80–110°C), solvent polarity, and catalyst use (e.g., triethylamine for deprotonation) (#user-content-evidence-14), (#user-content-evidence-17). Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization (methanol/ethanol) or column chromatography (#user-content-evidence-10), (#user-content-evidence-14).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- Spectroscopy : -NMR and -NMR to confirm hydrogen/carbon environments (e.g., indole NH at ~12 ppm, oxadiazole C=O at ~160 ppm) (#user-content-evidence-14), (#user-content-evidence-18).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns (#user-content-evidence-11).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperidine rings) (#user-content-evidence-7), (#user-content-evidence-16).
Q. What stability challenges are associated with the oxadiazole and indole moieties under physiological conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., PBS, DMEM). Monitor degradation via HPLC at 25°C and 40°C. Oxadiazoles are prone to hydrolytic cleavage under acidic/basic conditions, while indole rings may oxidize in the presence of reactive oxygen species (#user-content-evidence-4), (#user-content-evidence-19). Stabilizers like antioxidants (e.g., BHT) or lyophilization may improve shelf life (#user-content-evidence-19).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Docking Studies : Use software like MOE or AutoDock to simulate binding to active sites (e.g., ATP-binding pockets). Focus on the oxadiazole’s hydrogen-bonding capability and the indole’s hydrophobic interactions (#user-content-evidence-11), (#user-content-evidence-15).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) (#user-content-evidence-11), (#user-content-evidence-15).
- SAR Analysis : Compare with analogs (e.g., pyrazole-to-oxadiazole substitutions) to identify critical pharmacophores (#user-content-evidence-4), (#user-content-evidence-18).
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC50 values in enzyme assays)?
- Methodology :
- Assay Standardization : Control variables like ATP concentration (for kinase assays), incubation time, and cell passage number (#user-content-evidence-11), (#user-content-evidence-19).
- Meta-Analysis : Use tools like Prism to pool data from multiple studies, applying statistical weighting for sample size and assay type (#user-content-evidence-11).
- Orthogonal Validation : Confirm hits with SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation (#user-content-evidence-18), (#user-content-evidence-19).
Q. How does the compound’s pharmacokinetic profile influence its applicability in vivo?
- Methodology :
- ADME Studies :
- Solubility : Shake-flask method in PBS/DMSO.
- Permeability : Caco-2 or PAMPA assays to predict intestinal absorption (#user-content-evidence-19).
- Metabolic Stability : Incubate with liver microsomes (human/rat); monitor via LC-MS for metabolite identification (#user-content-evidence-4), (#user-content-evidence-19).
- In Vivo PK : Administer IV/PO in rodents; measure plasma half-life (), , and AUC using validated LC-MS/MS methods (#user-content-evidence-19).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
